molecular formula C11H11NO3S B2485954 N-(2-furylmethyl)benzenesulfonamide CAS No. 4392-53-4

N-(2-furylmethyl)benzenesulfonamide

Cat. No.: B2485954
CAS No.: 4392-53-4
M. Wt: 237.27
InChI Key: XBKYSJYBCSCYCW-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)benzenesulfonamide is an organic compound with the molecular formula C11H11NO3S It is characterized by the presence of a furan ring attached to a benzenesulfonamide moiety

Scientific Research Applications

Inhibition of Carbonic Anhydrase and Antitumor Activity

A study by Abdelrahman et al. (2019) discusses the synthesis and biological evaluation of diamide-based benzenesulfonamides as inhibitors of carbonic anhydrase (CA) isoforms, with a focus on hCA IX and XII. The study found that these compounds, particularly one with a 2-furylidene moiety, showed significant inhibitory activity against CA IX, a tumor-associated isoform. This compound also demonstrated notable antitumor activity against renal cancer cell lines, highlighting its potential therapeutic application in cancer treatment.

Solid-Phase Synthesis Applications

Fülöpová and Soural (2015) reviewed the use of polymer-supported benzenesulfonamides prepared from immobilized primary amines and nitrobenzenesulfonyl chloride as key intermediates in various chemical transformations. This study, detailed in Fülöpová and Soural (2015), summarizes strategies for using these intermediates to produce diverse privileged scaffolds, demonstrating the versatility of benzenesulfonamides in solid-phase synthesis.

Synthesis and Characterization of Derivatives

Abbasi et al. (2016) conducted a study on the synthesis of new N-(2,3-dimethylphenyl)benzenesulfonamide derivatives, including pharmacological analysis. The research, detailed in Abbasi et al. (2016), focused on confirming the structures of these compounds and screening them for in vitro antibacterial, antienzymatic, and hemolytic activities. This study is significant in exploring the pharmaceutical potential of benzenesulfonamide derivatives.

Environmental Analysis and Remediation

In their study, Herrero et al. (2014) provide an overview of the analytical methods for determining benzotriazoles, benzothiazoles, and benzenesulfonamides in environmental samples. The study, found in Herrero et al. (2014), also discusses the occurrence of these compounds in various environmental matrices, their removal, and behavior during sewage treatment. This highlights the relevance of benzenesulfonamides in environmental science, particularly in the context of pollution and contamination.

Mechanism of Action

Target of Action

The primary target of N-(2-furylmethyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a zinc-containing metalloenzyme that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly in the shift to anaerobic glycolysis under hypoxic conditions .

Mode of Action

This compound acts by inhibiting the activity of CA IX . It forms a coordination bond with the zinc ion in the active site of CA IX, disrupting its function . This inhibition interferes with the tumor cells’ metabolic shift to anaerobic glycolysis, thereby exerting an antiproliferative effect .

Biochemical Pathways

The inhibition of CA IX affects the biochemical pathway of anaerobic glycolysis in tumor cells . This disruption leads to a significant modification in pH within the tumor microenvironment, which can inhibit tumor growth and proliferation .

Result of Action

The inhibition of CA IX by this compound results in a significant decrease in tumor cell proliferation . Some derivatives of benzenesulfonamide have shown potent antiproliferative activity against various cancer cell lines . For instance, certain derivatives have demonstrated significant inhibitory effects against both the MDA-MB-231 and MCF-7 breast cancer cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can affect the compound’s efficacy, as CA IX is particularly active in the acidic conditions often found in tumors . Additionally, the compound’s stability and action could be affected by factors such as temperature, presence of other substances, and the specific characteristics of the target cells.

Safety and Hazards

“N-(2-furylmethyl)benzenesulfonamide” is classified as harmful if swallowed, and it may cause eye irritation . Precautionary measures include avoiding inhalation, ingestion, and skin contact, and using personal protective equipment .

Future Directions

“N-(2-furylmethyl)benzenesulfonamide” and its derivatives are subjects of ongoing research, particularly in the context of developing novel antiproliferative agents . Further studies are needed to fully understand its potential applications and mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-furylmethyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2-furylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-furylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione

Properties

IUPAC Name

N-(furan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c13-16(14,11-6-2-1-3-7-11)12-9-10-5-4-8-15-10/h1-8,12H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKYSJYBCSCYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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